RO4597014 was developed by Roche and has been the subject of various pharmacological studies aimed at understanding its efficacy and safety profile. As a glucokinase activator, it works by increasing the activity of glucokinase, an enzyme that plays a crucial role in glucose sensing and insulin secretion in pancreatic beta cells. This mechanism positions RO4597014 as a promising candidate for diabetes management, particularly in patients with impaired glucose tolerance.
The synthesis of RO4597014 involves several key steps that leverage standard organic chemistry techniques. The initial phase typically includes the formation of the aminopyrazine core, which is then modified through various chemical reactions to introduce the phenylacetamide moiety. Specific methods may include:
The detailed synthetic pathway has been optimized to enhance yield and purity while minimizing by-products, which is critical for further pharmacological evaluation.
The molecular structure of RO4597014 can be described using its chemical formula, which includes elements such as carbon, hydrogen, nitrogen, and oxygen. The compound's three-dimensional conformation is essential for its interaction with glucokinase. Key structural features include:
Data from X-ray crystallography or NMR spectroscopy may be used to elucidate the precise arrangement of atoms within RO4597014, confirming its structural integrity and aiding in understanding its mechanism of action.
RO4597014 undergoes various chemical reactions that are critical for its metabolic processing. Notably:
Understanding these reactions is vital for predicting the compound's behavior in biological systems and its potential interactions with other medications.
The mechanism of action of RO4597014 primarily revolves around its role as a glucokinase activator. Upon administration, RO4597014 binds to glucokinase in pancreatic beta cells, leading to:
Data from preclinical studies indicate that RO4597014 effectively lowers blood glucose levels in animal models, supporting its potential efficacy in human subjects.
The physical properties of RO4597014 include:
Chemical properties such as reactivity with other compounds or stability under physiological conditions are also critical for evaluating its safety profile.
RO4597014 has significant scientific applications, particularly in diabetes research. Its primary uses include:
Research involving RO4597014 contributes to the broader understanding of glucose metabolism and insulin regulation, paving the way for new therapeutic approaches in diabetes management.
The clinical precursor to RO4597014, piragliatin (compound 2), exhibited metabolite redox cycling between its ketone and alcohol forms (2 and 3), leading to pharmacokinetic instability and potential safety concerns. This redox cycling was observed in both in vitro and in vivo metabolism studies. To resolve this, researchers modified the cycloalkyl side chain of the lead molecule 1. Initial attempts to replace the cyclopentane fragment with tetrahydropyran or tetrahydrofuran (compounds 7 and 8) resulted in significant loss of glucokinase activation potency. Subsequent efforts focused on introducing polar functional groups at the 5-position of the aminopyrazine scaffold. Among 24 synthesized analogues, compound 4 (RO4597014)—featuring a chiral diol group—eliminated redox cycling by stabilizing the metabolic pathway. Preclinical profiling confirmed no redox metabolites, a finding later corroborated in clinical studies [1] [3].
Table 1: Impact of Structural Modifications on Metabolic Stability
Compound | Structural Feature | Redox Cycling Observed? |
---|---|---|
2 | Cyclopentanone | Yes |
7 | 4-Tetrahydropyran | No (but low GK potency) |
8 | 3-Tetrahydrofuran | No (but low GK potency) |
4 (RO4597014) | (S)-configured diol | No |
Lead molecule 1 demonstrated time-dependent inactivation (TDI) of cytochrome P450 3A4 (CYP3A4), posing risks for drug-drug interactions. SAR analysis revealed that the methyl sulfide moiety in 1 contributed to CYP3A4 inactivation. Replacement with methyl sulfoxide (compound 10) reduced TDI to <20% at 10 μM. Further optimization showed that diol derivatives with alkoxy substitutions (compounds 11 and 12) still exhibited TDI >20%. In contrast, compound 4—featuring a methyl sulfoxide and (S)-diol—achieved complete elimination of CYP3A4 TDI (<20% inactivation at 10 μM). This modification preserved glucokinase activation potency (SC₁.₅ = 0.25 μM) while enhancing metabolic stability [1].
Human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition by lead molecule 1 posed cardiac safety risks, with observed action potential prolongation in rabbit Purkinje fiber assays. To mitigate this, polar groups were incorporated at the 5-position of the aminopyrazine core. While most analogues retained hERG binding, five diol-derived activators (including 4 and 22) showed ∼20% hERG inhibition at 10 μM. Compound 4’s (S)-diol configuration reduced hydrophobicity (clogP = 2.7), raising the hERG IC₅₀ to >70 μM. Electrophysiological patch-clamp assays confirmed minimal hERG blockade, distinguishing 4 from carboxylic acid-containing analogues that lacked in vivo efficacy [1].
Lipophilic Ligand Efficiency (LLE), defined as LLE = pSC₁.₅ – clogP, served as a critical metric for prioritizing clinical candidates. Compound 1 had an LLE of 4.1 (pSC₁.₅ = 6.0, clogP = 1.9). Introduction of polar groups in the aminopyrazine series improved LLE by reducing clogP while maintaining potency. Compound 4 achieved an LLE of 5.2 (pSC₁.₅ = 6.6, clogP = 1.4), exceeding the optimization target (ΔLLE >1.0 vs. 1). This enhancement correlated with improved in vivo glucose lowering (>40% at 50 mg/kg in mice) and reduced off-target liabilities. LLE-guided analysis prioritized 4 over stereoisomers like 24 (R-diol; LLE = 4.8) and noncrystalline analogue 22, despite comparable potency [1] [2] [6].
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3